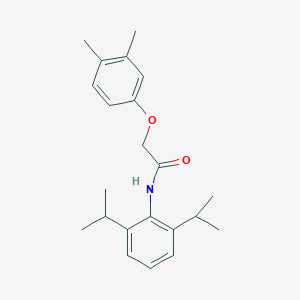

![molecular formula C17H16N4OS B5552118 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-furylmethyl)-1,3-thiazol-2-amine](/img/structure/B5552118.png)

4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-furylmethyl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple heteroaryl-thioureas through oxidative strategies, employing phenyliodine(III) bis(trifluoroacetate) for oxidative C–S bond formation, indicating a metal-free approach and broad substrate scope (Mariappan et al., 2016). Another method highlighted the utilization of microwave irradiation for the novel formation of imidazo[1,2-a]pyridin-2-one derivatives from 4-(arylmethylene)-2-phenyloxazol-5(4H)-one with pyridin-2-amine, showcasing the ease and convenience of obtaining imidazo[1,2-a]pyridin derivatives (Tu et al., 2007).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using crystallography, showing planarity between different molecular moieties and detailing how substituents affect the overall structure. For instance, the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one derivatives revealed insights into the amino tautomeric form and the influence of substituents on the molecule's conformation (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactivity of this class of compounds includes a wide range of reactions such as oxidative C–H functionalization, showing versatility in functional group transformations. Reactions like the formation of C-N, C-O, and C-S bonds through a novel, metal-free, three-component reaction highlight the compound's ability to participate in complex chemical reactions, offering pathways for derivative synthesis (Cao et al., 2014).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. For example, the crystalline structure analysis provides information on molecular conformation, intermolecular interactions, and potential for polymorphism, impacting solubility and stability (Dhanalakshmi et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, are integral to comprehending the compound's potential applications. Studies on the synthesis and reactions of related compounds provide insights into their reactivity patterns, offering a foundation for designing novel derivatives with enhanced properties (Stanovnik et al., 2002).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated methodologies for synthesizing heterocyclic aminoimidazoazarenes, compounds of the class containing the chemical structure of interest. These compounds are synthesized through reactions involving aldoses, amino acids, and creatinine, leading to mutagenic heterocyclic amines, amino-imidazoazarenes. This synthesis process is crucial for understanding the formation of these compounds and their potential applications in further biological studies or chemical processes (Milić et al., 1993).

Antimicrobial Screening

Another significant area of application is the antimicrobial screening of novel series of imidazo-[1,2-a]pyridine derivatives. These compounds are synthesized through a Mannich reaction and have been evaluated against various bacterial and fungal strains. Some derivatives have shown to be as potent or more potent than commercial drugs, highlighting their potential as antimicrobial agents (Desai et al., 2012).

Antituberculosis Activity

The synthesis and evaluation of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives for antituberculosis activity represent another critical application. This research involved synthesizing a series of derivatives and testing them for their efficacy against Mycobacterium tuberculosis. Some compounds demonstrated moderate to good antituberculosis activity, indicating their potential use in developing new antituberculosis agents (Jadhav et al., 2016).

Antiulcer Agents

Research into the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents is also noteworthy. These compounds were evaluated for their antisecretory and cytoprotective properties as antiulcer agents, although the study indicated a more significant potential for cytoprotective properties than antisecretory activity (Starrett et al., 1989).

Mechanism of Action

properties

IUPAC Name |

4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(furan-2-ylmethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-11-5-6-21-15(8-11)19-12(2)16(21)14-10-23-17(20-14)18-9-13-4-3-7-22-13/h3-8,10H,9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSGAYAXILDRBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NCC4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 4-[(anilinocarbonyl)amino]benzoate](/img/structure/B5552047.png)

![5-(4-methoxy-3-methylbenzylidene)-3-[(4-methoxy-3-methylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5552067.png)

![2-methyl-3-(3-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5552076.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5552092.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5552104.png)

![1-{[1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepan-4-ol](/img/structure/B5552108.png)

![(1R*,3S*)-7-[(8-chloroquinolin-2-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5552110.png)

![(3R*,4S*)-3,4-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-ol](/img/structure/B5552125.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5552138.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5552146.png)

![5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5552149.png)